![molecular formula C11H8FNO2S B2929270 [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 794554-74-8](/img/structure/B2929270.png)
[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid” is a biochemical used for proteomics research . Its molecular formula is C11H8FNO2S and it has a molecular weight of 237.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H8FNO2S . The exact 3D structure might need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 237.25 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Applications De Recherche Scientifique
Photo-Degradation Studies
The photo-degradation behavior of thiazole-containing compounds, including derivatives similar to [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid, has been extensively studied. For instance, compounds under development for treating overactive bladder were observed to degrade under visible light into primary photo-degradation products. These studies employed techniques like LC-MS/MS and NMR for structural analysis, revealing insights into the stability and reactivity of such compounds upon exposure to light (Wu, Hong, & Vogt, 2007).
Solid-State Characterization and Polymorphism
Solid-state characterization methods have been used to study the dimorphic nature of pharmaceutical compounds closely related to this compound. These studies involve identifying different polymorphic forms of the compound and selecting an appropriate form for drug development, highlighting the compound's physical properties and stability (Katrincic et al., 2009).
Synthesis of Derivatives with Biological Activities
Research has also focused on synthesizing new derivatives of thiazole-containing compounds to evaluate their biological activities. For example, the synthesis of imidazolyl acetic acid derivatives has been reported, with some compounds showing significant anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008). Similarly, other studies have synthesized thiadiazole derivatives with antimicrobial properties, demonstrating the potential of these compounds in pharmaceutical applications (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Metal Complex Formation for Optical Applications
Additionally, thiazole-containing compounds, including those structurally related to this compound, have been explored for their ability to form metal complexes. These complexes are of interest due to their potential applications in modifying optical properties for various uses, such as in luminescence and sensing technologies (Katlenok & Balashev, 2012).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid is currently unknown due to the lack of specific research on this compound . It can be inferred from related compounds that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Orientations Futures
The future directions for research on “[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid” could involve further exploration of its biochemical properties and potential applications in proteomics research . Additionally, more studies could be conducted to understand its synthesis, chemical reactions, and mechanism of action .
Analyse Biochimique
Biochemical Properties
It is known that this compound is used in proteomics research , suggesting that it may interact with various proteins and enzymes
Cellular Effects
Given its use in proteomics research , it may influence cell function by interacting with various proteins and enzymes
Temporal Effects in Laboratory Settings
It is recommended to store the compound at room temperature .
Propriétés
IUPAC Name |
2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-3-1-2-7(4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYWUSDJNCOTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)
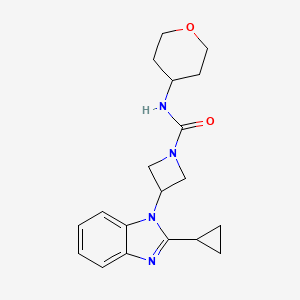
![N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2929189.png)

![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)

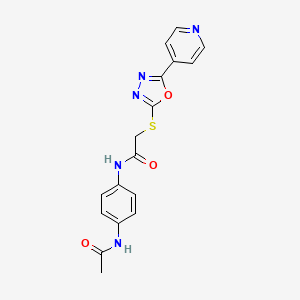
![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)
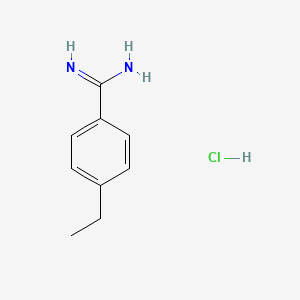
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929200.png)
![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
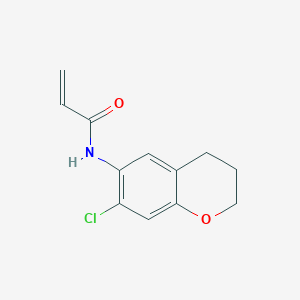
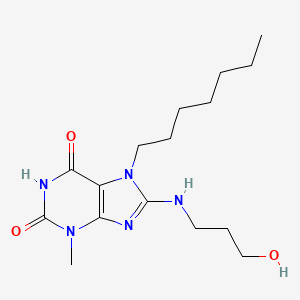
![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)
